3-氨基-N-异丁基-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-N-isobutyl-4-methylbenzamide is a compound that is structurally related to aminobenzamides, a class of chemicals known for their potential in various chemical applications, including their use as supramolecular reagents (SRs). While the provided papers do not directly discuss 3-Amino-N-isobutyl-4-methylbenzamide, they do provide insights into the properties and behaviors of structurally similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related aminobenzamides has been reported, indicating that these compounds can be synthesized and manipulated to form new building blocks for binary and ternary co-crystals . Although the specific synthesis of 3-Amino-N-isobutyl-4-methylbenzamide is not detailed, the synthesis of similar compounds typically involves the formation of amide bonds and potentially the use of pyridylmethylene groups as intermediates or catalysts.

Molecular Structure Analysis

The molecular structure of aminobenzamides is characterized by the presence of amide groups, which can participate in hydrogen bonding. For example, the crystal structure of 4′-(N-4-pyridylmethylene)aminobenzamide features an amide-pyridine N–H…N hydrogen bond and an amide-carbonyl N–H…O hydrogen bond . These interactions are crucial for the stability and reactivity of the molecule and are likely to be present in 3-Amino-N-isobutyl-4-methylbenzamide as well.

Chemical Reactions Analysis

The chemical reactivity of aminobenzamides can be influenced by their ability to form hydrogen bonds. The different hydrogen-bond interactions observed in the crystal structures of related compounds suggest a structural flexibility that may be beneficial for co-crystallization reactions . This implies that 3-Amino-N-isobutyl-4-methylbenzamide could potentially participate in a variety of chemical reactions, especially those involving the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzamides can be affected by their functional groups. For instance, 3-Aminobenzamide has been shown to influence the rate of ligation during the repair of alkylated DNA in human fibroblasts . This suggests that the amino group in such compounds can interact with biological molecules, altering their chemical processes. The presence of an isobutyl and a methyl group in 3-Amino-N-isobutyl-4-methylbenzamide would likely contribute to its hydrophobic character and could affect its solubility and reactivity.

科学研究应用

DNA 修复研究

3-氨基-N-异丁基-4-甲基苯甲酰胺(也称为 3-氨基苯甲酰胺)经常被研究其对 DNA 修复机制的影响。它是聚(ADP-核糖)合成的抑制剂,通常用于尝试证明聚合物在修复后期阶段的调节作用。然而,研究表明,3-氨基苯甲酰胺对 DNA 修复的影响因在常用浓度范围内的非特异性影响而变得复杂,从而导致聚(ADP-核糖)在 DNA 修复中具有特异性调节作用的证据薄弱 (克利弗、米拉姆和摩根,1985 年)。

细胞毒性和转化

研究还集中于 3-氨基苯甲酰胺对细胞毒性和转化的影响。它以剂量依赖性方式增强某些物质的毒性作用,表明其在 DNA 修复和体外化学诱导转化中的重要性 (卢贝特、麦卡维尔、普特曼、施瓦茨和谢克特曼,1984 年)。

代谢效应

鉴于 3-氨基苯甲酰胺对聚 (ADP-核糖) 合成酶的抑制作用具有多种代谢效应,包括对嘧啶合成和通过单碳池进行从头合成,因此其特异性值得怀疑 (米拉姆、托马斯和克利弗,1986 年)。

癌症治疗

在癌症治疗中,已发现相关化合物,例如 (+)-N-(3-氨基丙基)-N-[1-(5-苄基-3-甲基-4-氧代-[1,2]噻唑并[5,4-d]嘧啶-6-基)-2-甲基丙基]-4-甲基苯甲酰胺 (AZD4877) 是驱动蛋白纺锤体蛋白抑制剂,具有作为抗癌剂的潜力。这些化合物使细胞停滞在有丝分裂中,导致细胞死亡 (西奥克利图等人,2011 年)。

热稳定性研究

另一种衍生物 2-氨基-3,5-二氯-N-甲基苯甲酰胺 (ADMBA) 的热稳定性得到了研究,为安全处理和储存此类化合物提供了有价值的数据 (孔和程,2021 年)。

属性

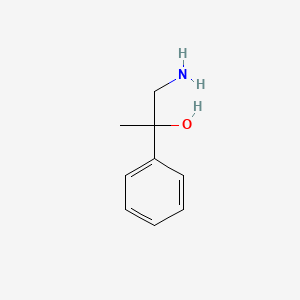

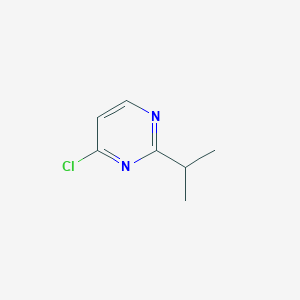

IUPAC Name |

3-amino-4-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-9(3)11(13)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMCXACXBHAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504231 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-isobutyl-4-methylbenzamide | |

CAS RN |

76765-64-5 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。